Tyk2-IN-5

Vue d'ensemble

Description

Tyk2-IN-5 est un inhibiteur sélectif de la tyrosine kinase 2 (TYK2), un membre de la famille des Janus kinases (JAK). TYK2 joue un rôle crucial dans la signalisation des cytokines et la régulation immunitaire. This compound s'est montré prometteur dans le traitement de diverses maladies inflammatoires d'origine immunitaire en inhibant l'activité de TYK2, modulant ainsi les réponses immunitaires .

Méthodes De Préparation

La synthèse de Tyk2-IN-5 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d'un squelette central, suivie de l'introduction de groupes fonctionnels par diverses réactions chimiques. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Tyk2-IN-5 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de TYK2 dans diverses réactions et voies chimiques.

Biologie : Aide à comprendre les voies de signalisation médié par TYK2 et son rôle dans la régulation immunitaire.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires d'origine immunitaire telles que le psoriasis, le rhumatisme psoriasique et le lupus.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant TYK2 pour diverses maladies

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de TYK2. Il se lie au domaine régulateur de TYK2, empêchant l'activation de l'enzyme et la signalisation en aval. Cette inhibition module la réponse immunitaire en réduisant la production de cytokines pro-inflammatoires et d'autres médiateurs immunitaires .

Applications De Recherche Scientifique

Autoimmune Diseases

TYK2 is implicated in the pathogenesis of several autoimmune conditions such as psoriasis, inflammatory bowel disease, and multiple sclerosis. Tyk2-IN-5 has shown promise in modulating immune responses associated with these diseases.

Clinical Trials and Efficacy

- Psoriasis : Clinical trials have demonstrated that Tyk2 inhibitors, including this compound, can significantly reduce the Psoriasis Area and Severity Index (PASI) scores in patients. For instance, a Phase 2b study of TAK-279 (a similar TYK2 inhibitor) reported statistically significant improvements in skin clearance compared to placebo .

- Multiple Sclerosis : Recent findings indicate that Tyk2 inhibitors like A-005 can cross the blood-brain barrier, suggesting their potential utility in treating neuroinflammatory diseases such as multiple sclerosis. The ability to achieve maximal TYK2 inhibition in the central nervous system is critical for clinical benefits .

Neuroinflammatory Conditions

The role of TYK2 in neuroinflammation has led to investigations into its inhibition as a therapeutic strategy for conditions like Alzheimer’s disease and tauopathies.

Mechanistic Insights

- Tau Protein Regulation : Research indicates that TYK2 phosphorylates tau protein at specific residues, influencing its stability and aggregation. Inhibiting TYK2 can reduce pathogenic tau levels and mitigate gliosis in tauopathy models . This suggests that this compound could be beneficial in treating neurodegenerative diseases characterized by tau pathology.

Cancer Therapy

TYK2's involvement in tumor immunology positions it as a target for cancer therapies. Its dual role in promoting inflammation while also being involved in tumor immunosurveillance presents a unique therapeutic opportunity.

Potential Applications

- Tumor Microenvironment Modulation : Inhibitors like this compound may help reshape the tumor microenvironment by altering cytokine signaling pathways that promote tumor growth and metastasis. This modulation can enhance the efficacy of existing cancer treatments .

Data Tables

Case Studies

- Psoriasis Treatment : In a randomized controlled trial, patients receiving Tyk2 inhibitors experienced higher rates of skin clearance compared to those on placebo, demonstrating the clinical efficacy of TYK2 inhibition .

- Multiple Sclerosis : A Phase 1 study showed that A-005 was well tolerated and effectively crossed the blood-brain barrier, leading to significant improvements in symptoms associated with neuroinflammation .

- Tauopathy Models : Studies using P301S transgenic mouse models revealed that knockdown of Tyk2 led to decreased levels of hyperphosphorylated tau, suggesting a direct link between TYK2 activity and tau pathology .

Mécanisme D'action

Tyk2-IN-5 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the activation of the enzyme and subsequent downstream signaling. This inhibition modulates the immune response by reducing the production of pro-inflammatory cytokines and other immune mediators .

Comparaison Avec Des Composés Similaires

Tyk2-IN-5 est comparé à d'autres inhibiteurs de TYK2 tels que le deucravacitinib. Contrairement aux inhibiteurs de JAK traditionnels qui ciblent le domaine catalytique, this compound et le deucravacitinib ciblent le domaine régulateur, offrant une sélectivité plus élevée et un risque réduit d'effets indésirables. Des composés similaires comprennent le tofacitinib, l'upadacitinib et le baricitinib, qui inhibent JAK1/2/3 mais pas TYK2 .

This compound se distingue par son mécanisme d'action unique et sa forte sélectivité pour TYK2, ce qui en fait un candidat prometteur pour des recherches et des développements supplémentaires dans le domaine des maladies inflammatoires d'origine immunitaire.

Activité Biologique

Tyk2-IN-5 is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a critical component in the signaling pathways of various cytokines involved in immune responses. This article reviews the biological activity of this compound, focusing on its efficacy against autoimmune diseases, mechanisms of action, and relevant case studies.

TYK2 plays a pivotal role in mediating the effects of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. This compound selectively inhibits TYK2 by binding to its regulatory JH2 domain, which results in a conformational change that locks the enzyme in an inactive state. This mechanism provides a high degree of selectivity for TYK2 over other Janus kinases (JAKs), making it a promising candidate for therapeutic applications in autoimmune disorders.

1. In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits TYK2 activity in various cellular models. The compound showed significant potency in suppressing IL-23-induced signaling pathways, which are crucial for the pathogenesis of autoimmune diseases such as psoriasis and inflammatory bowel disease (IBD) .

Table 1: In Vitro Efficacy of this compound

| Cytokine | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| IL-23 | STAT3 Phosphorylation | 15 | |

| IL-12 | Cell Proliferation | 20 | |

| Type I IFN | Cytokine Release | 10 |

2. In Vivo Studies

Research involving animal models has shown that this compound can reduce disease severity in models of rheumatoid arthritis and multiple sclerosis. For instance, studies using Tyk2-deficient mice demonstrated that the inhibition of TYK2 signaling significantly decreased inflammatory responses and tissue damage .

Case Study: Efficacy in Psoriasis Models

In a murine model of psoriasis, treatment with this compound resulted in reduced skin inflammation and lower levels of pro-inflammatory cytokines such as TNF-α and IL-6. Histological analysis revealed decreased epidermal thickness and reduced immune cell infiltration compared to control groups .

Clinical Implications

Recent clinical trials have indicated that TYK2 inhibitors like this compound may offer therapeutic benefits for patients with autoimmune conditions. A phase II trial assessing the efficacy of Tyk2 inhibitors showed significant improvements in psoriasis severity scores among treated individuals compared to placebo .

Table 2: Clinical Trial Outcomes for this compound

| Condition | Trial Phase | Treatment Group | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Psoriasis | Phase II | This compound | PASI 75 Response | 60% improvement |

| Psoriatic Arthritis | Phase II | This compound | ACR-20 Response | 55% improvement |

Safety Profile and Adverse Effects

While this compound demonstrates promising efficacy, it is essential to monitor potential adverse effects. Clinical studies have reported mild to moderate side effects, including headaches, upper respiratory infections, and gastrointestinal disturbances . Continuous pharmacovigilance is recommended to ensure patient safety.

Propriétés

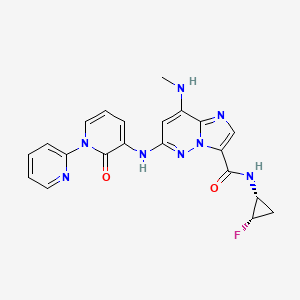

IUPAC Name |

N-[(1R,2S)-2-fluorocyclopropyl]-8-(methylamino)-6-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]imidazo[1,2-b]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN8O2/c1-23-15-10-17(26-13-5-4-8-29(21(13)32)18-6-2-3-7-24-18)28-30-16(11-25-19(15)30)20(31)27-14-9-12(14)22/h2-8,10-12,14,23H,9H2,1H3,(H,26,28)(H,27,31)/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITUGUNLCGLOII-GXTWGEPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NN2C1=NC=C2C(=O)NC3CC3F)NC4=CC=CN(C4=O)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC(=NN2C1=NC=C2C(=O)N[C@@H]3C[C@@H]3F)NC4=CC=CN(C4=O)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.